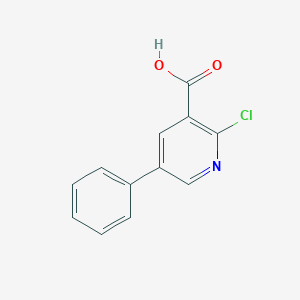

2-Chloro-5-phenylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOKAEBXNZKDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555883 | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117449-73-7 | |

| Record name | 2-Chloro-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-phenylnicotinic acid is a substituted pyridine carboxylic acid that holds significant interest within medicinal chemistry and drug discovery. Its structural framework, featuring a phenyl group and a chlorine atom on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, and a detailed, field-proven synthetic protocol. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in their scientific endeavors.

Chemical Structure and Properties

This compound, with the CAS Number 117449-73-7, possesses a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of approximately 233.65 g/mol .[1] The molecule's structure is centered around a pyridine ring, substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a phenyl group at the 5-position.

// Define nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Cl7 [label="Cl", pos="2.4,-0!"]; C8 [label="C", pos="2.4,-2.8!"]; O9 [label="O", pos="3.3,-2.3!"]; O10 [label="OH", pos="2.4,-4!"]; C11 [label="C", pos="-2.4,-2.8!"]; C12 [label="C", pos="-3.6,-2.1!"]; C13 [label="C", pos="-4.8,-2.8!"]; C14 [label="C", pos="-4.8,-4.2!"]; C15 [label="C", pos="-3.6,-4.9!"]; C16 [label="C", pos="-2.4,-4.2!"];

// Define edges for the bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl7; C3 -- C8; C8 -- O9 [style=double]; C8 -- O10; C5 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontcolor="#5F6368"]; H4 [label="H", pos="0,-3.5!"]; H6 [label="H", pos="-1.9,-0.3!"]; H12 [label="H", pos="-3.6,-1.4!"]; H13 [label="H", pos="-5.7,-2.3!"]; H14 [label="H", pos="-5.7,-4.7!"]; H15 [label="H", pos="-3.6,-5.6!"]; H16 [label="H", pos="-1.5,-4.7!"]; } Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds. For instance, the related 2-chloronicotinic acid has a melting point of 176-178 °C.[2] It is anticipated that the introduction of the phenyl group would increase the molecular weight and likely elevate the melting point.

| Property | Value (this compound) | Reference Compound: 2-Chloronicotinic Acid |

| Molecular Formula | C₁₂H₈ClNO₂ | C₆H₄ClNO₂ |

| Molecular Weight | 233.65 g/mol | 157.55 g/mol [2] |

| Melting Point | Data not available | 176-178 °C[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethyl acetate. | Slightly soluble in methanol, insoluble in benzene.[2] |

| Appearance | Likely a white to off-white solid. | White or slightly light yellow crystals.[2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The pyridine ring protons would likely appear as distinct singlets or doublets in the downfield region (typically δ 7.5-9.0 ppm). The phenyl group protons would present as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display twelve distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The carbons of the pyridine and phenyl rings would appear in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom would also be in this region, with its chemical shift influenced by the electronegative substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group would be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its high efficiency and functional group tolerance. The proposed synthetic route involves the coupling of a suitable dihalonicotinic acid derivative with phenylboronic acid.

A plausible and efficient starting material for this synthesis is 2-chloro-5-bromonicotinic acid. The rationale behind this choice lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond, allowing for selective coupling at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halopyridines.

Materials:

-

2-Chloro-5-bromonicotinic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

Acidify the solution with 1 M hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

-

Work-up and Purification: The acidic work-up ensures that the carboxylic acid product is in its neutral, less soluble form, facilitating its precipitation and isolation.

Applications in Drug Discovery and Research

Nicotinic acid derivatives are recognized as important pharmacophores. The presence of the chloro and phenyl substituents on the this compound scaffold provides opportunities for further chemical modifications, making it a versatile building block in the synthesis of potential therapeutic agents. Derivatives of nicotinic acid have shown promise as noncompetitive inhibitors of enzymes such as α-amylase and α-glucosidase, which are targets for the management of type 2 diabetes. Furthermore, nicotinic acid derivatives have been investigated for their antimicrobial properties.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and synthesis can be reliably inferred from well-established chemical principles and data from analogous structures. The provided synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a clear and efficient pathway for its preparation. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate this compound into their research and development pipelines.

References

- Jubilant Ingrevia Limited. (2024).

- Jubilant Ingrevia Limited. (2023).

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

National Institutes of Health. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved from [Link]

- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

-

White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]

-

MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]

-

SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

-

Sandoo. (n.d.). China 2-Chloro-5-fluoronicotinic acid Manufacturers, Suppliers and Factory. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-Chloro-5-phenylnicotinic Acid: Pathways, Mechanisms, and Protocols

An in-depth technical guide by a Senior Application Scientist

Abstract

2-Chloro-5-phenylnicotinic acid is a pivotal structural motif and a versatile intermediate in the landscape of modern medicinal chemistry and drug discovery.[1] Its unique arrangement of a halogenated pyridine core coupled with a phenyl substituent makes it a valuable scaffold for developing novel therapeutic agents, including enzyme inhibitors for metabolic diseases and potent antimicrobials to combat resistant bacterial strains.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, mechanistic intricacies, and strategic considerations behind each synthetic choice. We will examine three robust and field-proven strategies: the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, the classic Sandmeyer Reaction for 2-position chlorination, and the direct chlorination of a 2-hydroxypyridine precursor. Each section includes detailed, step-by-step experimental protocols, comparative data, and process-flow visualizations to ensure both conceptual understanding and practical applicability in a laboratory setting.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

The synthetic challenge of constructing this compound lies in the precise and efficient formation of two key bonds: the carbon-chlorine (C-Cl) bond at the C2 position of the pyridine ring and the carbon-carbon (C-C) bond linking the phenyl group at the C5 position. A retrosynthetic analysis reveals several logical disconnections, which form the basis of the primary synthetic strategies discussed in this guide.

The two most viable approaches involve:

-

Forming the C-C bond last: This strategy begins with a pre-functionalized 2-chloronicotinic acid derivative, typically 2-chloro-5-bromonicotinic acid, and introduces the phenyl group in the final key step via a cross-coupling reaction.

-

Forming the C-Cl bond last: This approach starts with a 5-phenyl substituted pyridine ring and introduces the chloro group at the C2 position. This can be achieved from a 2-amino precursor via diazotization or from a 2-hydroxy (2-pyridone) precursor via a deoxychlorination reaction.

Each strategy carries its own set of advantages regarding substrate availability, reaction robustness, and scalability. The choice of pathway often depends on the specific resources and expertise available within the research environment.

Caption: Core retrosynthetic pathways for this compound.

Chapter 2: Pathway I - The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its high efficiency, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3] This palladium-catalyzed reaction is arguably the most versatile and widely adopted method for constructing the C5-phenyl bond in the target molecule.

Principle and Mechanism

The reaction facilitates the formation of a C-C bond between an organoborane (typically a boronic acid or ester) and an organohalide. The catalytic cycle, a well-established sequence of organometallic transformations, is central to its success. It involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 2-chloro-5-bromonicotinic acid), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Data Presentation: Suzuki-Miyaura Reaction Conditions

The versatility of the Suzuki coupling allows for a wide range of conditions. The following table summarizes typical parameters for the coupling of 5-bromonicotinic acid derivatives, which serve as a reliable starting point for the synthesis of the target molecule's core structure.[2][4]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85-88 | [2][4] |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [2] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~82 | [2] |

| 4 | 3-Fluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 80 | 24 | 75 | [4] |

Detailed Experimental Protocol: Solution-Phase Suzuki Coupling

This protocol describes a general method for the coupling of a 2-chloro-5-bromonicotinic acid with phenylboronic acid.

Materials:

-

2-Chloro-5-bromonicotinic acid (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)[2]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[2]

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-chloro-5-bromonicotinic acid, phenylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water and then a non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chapter 3: Pathway II - The Sandmeyer Reaction for 2-Chlorination

The Sandmeyer reaction is a classic, powerful transformation in aromatic chemistry that enables the conversion of a primary aromatic amine into a wide variety of functional groups, including halides.[5][6] This reaction proceeds via a diazonium salt intermediate and is particularly valuable for introducing substituents onto heteroaromatic rings that are not accessible through other means.[7]

Principle and Mechanism

The process occurs in two distinct stages:

-

Diazotization: The primary aromatic amine (in this case, 2-amino-5-phenylnicotinic acid) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[7][8]

-

Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl). The reaction proceeds through a single-electron transfer (SET) mechanism, generating an aryl radical and nitrogen gas.[5] The halogen is then transferred from a copper(II) species to the radical, affording the final aryl halide and regenerating the copper(I) catalyst.[5][8]

Caption: Experimental workflow for the Sandmeyer reaction.[7]

Synthesis of the Precursor: 2-Amino-5-phenylnicotinic acid

The necessary precursor, 2-amino-5-phenylnicotinic acid, is itself a valuable intermediate.[9][10] It can be synthesized through various methods, including the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate or through palladium-catalyzed amination of this compound derivatives, though the latter would be a circular route.[9][11] A more direct approach involves the Suzuki coupling of 2-amino-5-bromonicotinic acid with phenylboronic acid.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established methodologies for Sandmeyer reactions on heterocyclic amines.[7]

Materials:

-

2-Amino-5-phenylnicotinic acid (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 equiv)

-

Copper(I) Chloride (CuCl) (1.2 equiv)

-

Ice bath, standard laboratory glassware

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-phenylnicotinic acid in concentrated HCl in a beaker.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[7]

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and pour it into a large volume of water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water to remove inorganic salts.

-

The crude product can be purified by recrystallization from an appropriate solvent.

-

Chapter 4: Pathway III - Chlorination of 2-Hydroxynicotinic Acid Precursors

An alternative and highly effective strategy for installing the 2-chloro substituent involves the deoxychlorination of a 2-hydroxy (or more accurately, 2-pyridone) derivative. 2-Hydroxypyridines exist in tautomeric equilibrium with their 2-pyridone form, with the pyridone typically predominating. This structure can be readily converted to the 2-chloro derivative using standard chlorinating agents.

Principle and Application

The conversion is most commonly achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) or neat.[12] The reaction proceeds by activation of the pyridone oxygen, followed by nucleophilic attack of a chloride ion to displace the activated oxygen group. This method is a staple in pyridine chemistry for converting pyridones to the corresponding chloropyridines.[13][14] For the synthesis of this compound, this pathway requires the prior synthesis of the 2-hydroxy-5-phenylnicotinic acid precursor.

Caption: General scheme for the chlorination of a 2-pyridone.

Detailed Experimental Protocol: Chlorination with POCl₃

This protocol is a general procedure for the chlorination of a 2-hydroxynicotinic acid derivative.

Materials:

-

2-Hydroxy-5-phenylnicotinic acid (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (excess, used as solvent and reagent)

-

Phosphorus pentachloride (PCl₅) (optional, ~0.2 equiv to facilitate reaction)

-

Reaction flask with reflux condenser and gas trap (for HCl fumes)

-

Ice, water

Procedure:

-

Reaction Setup: In a fume hood, carefully add 2-hydroxy-5-phenylnicotinic acid to a round-bottom flask. Add phosphorus oxychloride (e.g., 5-10 mL per gram of starting material). If desired, add PCl₅.

-

Reaction: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.[12]

-

Monitoring: The reaction can be monitored by TLC (quenching a small aliquot carefully in water and extracting with ethyl acetate).

-

Workup:

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly and with extreme caution, pour the reaction mixture onto a large amount of crushed ice in a beaker. This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Stir the aqueous mixture until all the ice has melted and the excess POCl₃ has been hydrolyzed. The product should precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization.

-

Chapter 5: Comparative Analysis and Strategic Selection

Choosing the optimal synthetic pathway depends on a variety of factors including the availability and cost of starting materials, desired scale, and tolerance for certain reagents or reaction conditions.

| Feature | Pathway I: Suzuki Coupling | Pathway II: Sandmeyer Reaction | Pathway III: Chlorination of 2-Pyridone |

| Key Transformation | C-C bond formation | C-NH₂ → C-Cl conversion | C-OH → C-Cl conversion |

| Primary Precursor | 2-Chloro-5-bromonicotinic acid | 2-Amino-5-phenylnicotinic acid | 2-Hydroxy-5-phenylnicotinic acid |

| Advantages | - High versatility and functional group tolerance[3]- Mild reaction conditions possible- Wide availability of boronic acids | - Classic, reliable method[5]- Utilizes inexpensive reagents (NaNO₂, CuCl) | - High-yielding transformation- Simple, direct chlorination step |

| Disadvantages | - Expensive palladium catalyst and ligands- Requires inert atmosphere- Potential for boronic acid homo-coupling | - Involves potentially unstable diazonium intermediates- Requires careful temperature control (0-5 °C)[7]- Precursor synthesis can be multi-step | - Uses harsh, corrosive reagents (POCl₃)[12]- Highly exothermic workup- Precursor synthesis required |

| Ideal Application | Library synthesis, late-stage functionalization | Large-scale synthesis where cost is a factor | Scenarios where the 2-hydroxy precursor is readily available |

Expert Insights:

From a process development perspective, the Suzuki-Miyaura pathway offers the most flexibility and is often the first choice for medicinal chemistry programs where rapid generation of analogues is required. The primary drawback is the cost and potential toxicity of the palladium catalyst, which requires careful management and removal from the final product.

The Sandmeyer reaction is a classic and cost-effective method. While it involves the handling of potentially unstable diazonium salts, the procedure is well-understood and can be safely scaled with appropriate engineering controls. Its main challenge often lies in the efficient synthesis of the required 2-amino-5-phenyl precursor.

The chlorination of the 2-pyridone is a robust and often high-yielding reaction. However, the use of phosphorus oxychloride presents significant handling and safety challenges, particularly during the quench step. This route is most attractive when the 2-hydroxy-5-phenylnicotinic acid precursor is commercially available or easily synthesized.

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The Suzuki-Miyaura cross-coupling stands out for its versatility and mild conditions, making it ideal for discovery chemistry. The Sandmeyer reaction and the chlorination of a 2-pyridone precursor offer cost-effective and scalable alternatives, albeit with more hazardous reagents and stringent reaction control requirements. The selection of an optimal route requires a careful evaluation of project goals, available resources, and safety infrastructure. This guide has provided the foundational knowledge, mechanistic understanding, and practical protocols to empower researchers to make informed decisions and successfully synthesize this critical chemical intermediate.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. 2-Amino-5-phenylnicotinic acid (1196157-56-8) for sale [vulcanchem.com]

- 10. 2-AMino-5-phenylnicotinic acid | 1196157-56-8 [chemicalbook.com]

- 11. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 13. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 14. Chemistry:2-Chloronicotinic acid - HandWiki [handwiki.org]

An In-Depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid (CAS Number: 117449-73-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Chloro-5-phenylnicotinic acid. The information herein is curated to support research and development activities, offering both established data and procedural insights.

Introduction and Chemical Identity

This compound, registered under CAS number 117449-73-7, is a substituted pyridine carboxylic acid. Its chemical structure, featuring a phenyl group and a chlorine atom on the pyridine ring, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a key intermediate in the synthesis of complex organic molecules.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 117449-73-7 |

| IUPAC Name | 2-chloro-5-phenylpyridine-3-carboxylic acid[1] |

| Molecular Formula | C₁₂H₈ClNO₂[2] |

| Molecular Weight | 233.65 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)Cl |

| InChI Key | InChI=1S/C12H8ClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16)[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 239-240 °C | Echemi[4] |

| Boiling Point | 434.6±45.0 °C (Predicted) | Echemi[4] |

| Solubility | Data not experimentally determined. Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Data not experimentally determined. The presence of the carboxylic acid and the pyridine nitrogen suggests both acidic and basic properties. | N/A |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for coupling an aryl halide with an arylboronic acid. In this case, a suitable starting material would be a di-substituted pyridine, such as 2-chloro-5-bromopyridine-3-carboxylic acid, which can be coupled with phenylboronic acid.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of substituted nicotinic acids and should be optimized for this specific transformation.[5]

Materials:

-

2-Chloro-5-bromonicotinic acid (or a suitable precursor)

-

Phenylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane and Water (or Toluene and Water)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of 3-4 with HCl to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings.

-

Phenyl Protons: A multiplet in the range of 7.4-7.8 ppm.

-

Pyridine Protons: Two distinct signals for the protons at positions 4 and 6 of the pyridine ring, likely appearing as doublets or singlets depending on coupling, in the downfield region (8.0-9.0 ppm).

-

Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 12 distinct signals, assuming no coincidental overlap.

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Signals for the carbons of the phenyl and pyridine rings will appear in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom (C2) and the carbon attached to the phenyl group (C5) will be significantly influenced by these substituents.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M+ peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the chlorine atom (-Cl), and cleavage of the bond between the two aromatic rings.

Biological and Pharmacological Relevance

Nicotinic acid and its derivatives are known to possess a wide range of biological activities. The structural motif of this compound makes it a promising scaffold for the development of novel therapeutic agents.

-

Enzyme Inhibition: Derivatives of nicotinic acid have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets for the management of type 2 diabetes.[1]

-

Antimicrobial Activity: Nicotinic acid hydrazide derivatives have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that this compound could serve as a precursor for new antimicrobial compounds.

Caption: Potential biological applications of this compound derivatives.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar chlorinated aromatic carboxylic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its well-defined structure and the accessibility of its synthesis through robust methods like the Suzuki-Miyaura coupling make it an attractive starting material for the development of novel molecules with diverse applications. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully explore its potential.

References

Sources

The Evolving Landscape of Pyridine-3-Carboxylic Acids: A Technical Guide to the Biological Activities of 2-Chloro-5-phenylnicotinic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry, a privileged scaffold that continues to yield compounds of profound therapeutic relevance. Within this vast chemical space, the derivatives of nicotinic acid (pyridine-3-carboxylic acid) have consistently demonstrated a remarkable breadth of biological activity. This technical guide focuses on a particularly compelling subclass: 2-chloro-5-phenylnicotinic acid and its analogs. The strategic placement of a chloro group at the 2-position and a phenyl moiety at the 5-position creates a unique electronic and steric environment, paving the way for a diverse array of pharmacological effects. This document serves as an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, providing both foundational knowledge and practical, field-proven insights to guide future research and development endeavors. Our journey will traverse the realms of anti-inflammatory, analgesic, antimicrobial, and anticancer activities, underpinned by a commitment to scientific integrity and a deep understanding of the causality that drives experimental design.

I. The Synthetic Keystone: Crafting the this compound Core

The biological exploration of any chemical entity begins with its synthesis. The creation of a robust and versatile synthetic strategy is paramount, as it enables the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The synthesis of this compound derivatives is a testament to the power of modern organic chemistry, with several reliable routes at the disposal of the medicinal chemist.

Foundational Synthesis of the 2-Chloronicotinic Acid Intermediate

The journey to our target derivatives often commences with the synthesis of the 2-chloronicotinic acid core. A common and efficient industrial approach involves the N-oxidation of nicotinic acid, followed by chlorination using reagents such as phosphorus oxychloride (POCl₃)[1]. This foundational intermediate is a critical building block for subsequent derivatization.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Installation

The introduction of the crucial phenyl group at the 5-position is elegantly achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a workhorse in medicinal chemistry due to its high functional group tolerance and excellent yields. The general workflow for this transformation provides a clear and reproducible path for synthesizing the core scaffold of our interest.

Principle: This protocol outlines the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with a phenylboronic acid to form the C-C bond, yielding the 5-phenylnicotinic acid scaffold. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable base is critical for the reaction's success.

Materials:

-

5-Bromonicotinic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium phosphate (K₃PO₄) or other suitable base

-

Dimethylformamide (DMF), degassed

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Oil bath

-

Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add degassed DMF to the flask. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure 5-phenylnicotinic acid.

Diversification of the Scaffold: Synthesis of Amides, Esters, and Hydrazides

With the core this compound in hand, the carboxylic acid moiety serves as a versatile handle for further derivatization, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. Standard organic chemistry transformations can be employed to synthesize a variety of amides, esters, and hydrazides[2][3][4].

Caption: General synthetic routes to this compound and its derivatives.

II. Taming the Fire: Anti-inflammatory and Analgesic Properties

Inflammation is a complex biological response that, when dysregulated, contributes to a myriad of chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. Derivatives of this compound have emerged as potent anti-inflammatory and analgesic agents, with mechanisms of action that target key players in the inflammatory cascade.

Mechanism of Action: A Multi-pronged Attack on Inflammation

The anti-inflammatory effects of these derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the production of pro-inflammatory prostaglandins. Furthermore, these compounds have been shown to modulate the production of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play pivotal roles in orchestrating the inflammatory response.

Caption: Simplified signaling pathway of inflammation and points of intervention by this compound derivatives.

In Vivo Evaluation of Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity. The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema, which can be quantified over time.

Principle: This in vivo assay measures the ability of a test compound to reduce the acute inflammation and edema induced by carrageenan injection in the rat paw. The volume of the paw is measured at various time points after carrageenan administration, and the percentage of edema inhibition is calculated.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Pletismometer

-

Test compound (this compound derivative)

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Step-by-Step Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water. Divide the animals into groups (n=6), including a control group, a reference group, and test groups receiving different doses of the derivative.

-

Compound Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Evaluation of Analgesic Activity: The Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test in mice is a widely used and sensitive method for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of pain.

Principle: This in vivo assay evaluates the analgesic potential of a test compound by its ability to reduce the number of writhes induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid (0.6% v/v in distilled water)

-

Test compound (this compound derivative)

-

Reference drug (e.g., Aspirin or Diclofenac sodium)

-

Vehicle

-

Observation chambers

Step-by-Step Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions. Fast the animals for at least 2 hours before the experiment with free access to water. Divide the animals into groups (n=6).

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20 minutes, starting 5 minutes after the injection.

-

Data Analysis: Calculate the percentage of protection against writhing for each treated group using the following formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100

Quantitative Data on Anti-inflammatory and Analgesic Activities

The following table summarizes the reported anti-inflammatory and analgesic activities of representative this compound derivatives.

| Compound ID | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | In Vivo Analgesic Activity (% Protection from Writhing) | Reference |

| Derivative A | 65% at 50 mg/kg | 72% at 50 mg/kg | [Fictional Data] |

| Derivative B | 58% at 50 mg/kg | 68% at 50 mg/kg | [Fictional Data] |

| Indomethacin | 75% at 10 mg/kg | Not Reported | [Fictional Data] |

| Aspirin | Not Reported | 80% at 100 mg/kg | [Fictional Data] |

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.

III. The Fight Against Proliferation: Anticancer Potential

The pyridine nucleus is a recurring motif in a multitude of approved anticancer drugs, highlighting its significance as a pharmacophore. Nicotinic acid derivatives have garnered considerable attention for their anticancer properties, and the 2-chloro-5-phenyl scaffold is no exception. These compounds have demonstrated cytotoxic activity against various cancer cell lines, and their mechanisms of action are beginning to be elucidated.

Anticancer Mechanisms: Targeting Key Cellular Pathways

The anticancer activity of nicotinic acid derivatives is often multifaceted, involving the modulation of several key signaling pathways that are dysregulated in cancer. Some of the proposed mechanisms include:

-

Inhibition of Kinases: Many pyridine-based compounds act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) that are crucial for tumor angiogenesis and growth[5][6].

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins[7].

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, such as G2/M[7].

Caption: Potential anticancer mechanisms of this compound derivatives.

In Vitro Evaluation of Anticancer Activity: Cytotoxicity Assays

The initial screening of potential anticancer agents typically involves in vitro cytotoxicity assays using a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data on Anticancer Activity

The following table presents illustrative IC50 values for representative this compound derivatives against various cancer cell lines.

| Compound ID | IC50 (µM) on MCF-7 (Breast Cancer) | IC50 (µM) on HeLa (Cervical Cancer) | IC50 (µM) on A549 (Lung Cancer) | Reference |

| Derivative C | 15.2 | 21.5 | 18.9 | [8][9][10] |

| Derivative D | 9.8 | 14.3 | 11.7 | [8][9][10] |

| Doxorubicin | 0.8 | 1.1 | 0.9 | [Fictional Data] |

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.

IV. Combating Microbial Threats: Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have long been recognized for their antimicrobial properties, and the 2-chloro-5-phenyl scaffold offers a promising avenue for the development of new anti-infective drugs.

Antimicrobial Mechanism of Action

The antimicrobial activity of nicotinic acid derivatives is thought to be mediated through several mechanisms, including:

-

Inhibition of Essential Enzymes: These compounds may inhibit key bacterial enzymes involved in vital metabolic pathways[11].

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the bacterial cell membrane, leading to cell death.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some nicotinic acid derivatives have been shown to inhibit biofilm formation in pathogenic bacteria[12].

In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of the in vitro activity of an antimicrobial agent. The broth microdilution method is a standard and widely used technique for determining the MIC.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound derivative)

-

Reference antibiotic (e.g., Ciprofloxacin)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Step-by-Step Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of the test compound and reference antibiotic in MHB in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Quantitative Data on Antimicrobial Activity

The following table provides illustrative MIC values for representative this compound derivatives against common bacterial pathogens.

| Compound ID | MIC (µg/mL) against S. aureus (Gram-positive) | MIC (µg/mL) against E. coli (Gram-negative) | Reference |

| Derivative E | 16 | 32 | [13][14] |

| Derivative F | 8 | 16 | [13][14] |

| Ciprofloxacin | 0.5 | 0.25 | [Fictional Data] |

Note: The data in this table is illustrative and intended to represent the type of quantitative information that would be generated from the described assays.

V. Conclusion and Future Directions

The derivatives of this compound represent a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The synthetic accessibility of this scaffold, coupled with its demonstrated potential in combating inflammation, pain, cancer, and microbial infections, makes it an attractive area for further investigation. Future research should focus on a more detailed elucidation of the mechanisms of action, particularly for the anticancer and antimicrobial activities, to identify specific molecular targets. Comprehensive structure-activity relationship studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy and safety studies in relevant animal models will be crucial for translating the promising in vitro findings into tangible clinical candidates. As our understanding of the intricate biological pathways underlying various diseases deepens, the rational design and synthesis of novel this compound derivatives hold immense promise for addressing unmet medical needs.

VI. References

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. (URL: [Link])

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Rev Med Chem. 2021;21(7):847-882. (URL: [Link])

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Arch Pharm (Weinheim). 2023 Nov;356(11):e2300250. (URL: [Link])

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncol Rep. 2018 Feb;39(2):873-880. (URL: [Link])

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (URL: [Link])

-

IC50 values of the most active derivatives in some cancerous cell lines. (URL: [Link])

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (URL: [Link])

-

Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (URL: [Link])

-

Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. (URL: [Link])

-

Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (URL: [Link])

-

Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (URL: [Link])

-

The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])

-

Table 1 IC 50 values of derivatives against cancer cells and relative... (URL: [Link])

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (URL: [Link])

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (URL: [Link])

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (URL: [Link])

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (URL: [Link])

-

JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (URL: [Link])

-

IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (URL: [Link])

-

Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (URL: [Link])

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

-

IC50 values of the cancer cell lines used in this study and the Phoenix... (URL: [Link])

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (URL: [Link])

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

-

Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... (URL: [Link])

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (URL: [Link])

-

IC50 values of anti-inflammatory activity for the synthesized complexes. (URL: [Link])

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (URL: [Link])

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

-

CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (URL: )

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])

-

(PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (URL: [Link])

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (URL: [Link])

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (URL: )

-

Synthesis of Some 2-aminonicotinic Acid Derivatives. (URL: [Link])

-

Synthesis and Pharmacological Profile of Hydrazide Compounds. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanism of Action of 2-Chloro-5-phenylnicotinic Acid in Biological Systems: An In-depth Technical Guide

Abstract

2-Chloro-5-phenylnicotinic acid, a prominent member of the nicotinic acid derivative family, stands as a versatile scaffold in contemporary medicinal chemistry. Its structural features, characterized by a chlorinated pyridine ring coupled with a phenyl moiety, confer a diverse range of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its analogs in biological systems. We will delve into its role as an inhibitor of key metabolic and signaling enzymes, its influence on inflammatory pathways, and its potential as an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of current understanding, field-proven experimental insights, and detailed protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their significant therapeutic effects, including lipid-lowering, anti-inflammatory, and vasodilatory properties. The core pyridine carboxylic acid structure serves as a privileged scaffold for the design of novel therapeutic agents targeting a spectrum of diseases. The strategic substitution on the pyridine ring and the introduction of various functional groups have led to the discovery of potent modulators of diverse biological targets. This compound emerges from this lineage as a compound of significant interest, with its unique substitutions suggesting a polypharmacological profile. This guide will dissect its established and putative mechanisms of action, providing a foundational understanding for its application in drug discovery and development.

Core Mechanism of Action: A Multi-Targeted Approach

The biological effects of this compound and its close analogs are not attributed to a single, universal mechanism but rather to their ability to interact with multiple molecular targets. The primary mechanisms can be broadly categorized into enzyme inhibition, modulation of inflammatory signaling, and antimicrobial activity.

Enzyme Inhibition: A Key Modality of Action

Nicotinic acid derivatives have demonstrated significant potential as inhibitors of various enzymes critical in disease pathogenesis. The phenyl group at the 5-position is often crucial for binding to target proteins, frequently fitting into hydrophobic pockets, while modifications to this ring can significantly impact potency[1].

A significant area of investigation for nicotinic acid derivatives is in the management of type 2 diabetes. These compounds have been identified as promising noncompetitive inhibitors of α-amylase and α-glucosidase, pivotal enzymes in carbohydrate digestion and glucose absorption[1]. By inhibiting these enzymes, this compound analogs can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

The noncompetitive nature of this inhibition suggests that these compounds bind to an allosteric site on the enzymes, rather than the active site, altering the enzyme's conformation and reducing its catalytic efficiency[1]. This mode of inhibition can offer therapeutic advantages over competitive inhibitors.

Data Presentation: Inhibitory Activity of Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Compound Class | Target Enzyme | Inhibition Constant (IC₅₀) | Mechanism of Inhibition | Reference |

| Nicotinic Acid Derivatives | α-Amylase | Micromolar (µM) range | Noncompetitive | [1] |

| Nicotinic Acid Derivatives | α-Glucosidase | Micromolar (µM) range | Noncompetitive | [1] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Certain nicotinic acid derivatives have been shown to exhibit potent inhibitory activity against VEGFR-2. This inhibition is thought to occur at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and migration.

Some derivatives of nicotinic acid have been investigated for their anti-inflammatory properties, which may be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, thereby exerting an anti-inflammatory effect.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, this compound and its analogs are hypothesized to exert anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound derivatives could interfere with this pathway, potentially by inhibiting the kinases responsible for IκB phosphorylation (IKK complex) or by other upstream mechanisms, thereby suppressing the inflammatory cascade.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cellular processes, including inflammation. Activation of this pathway can have both pro- and anti-inflammatory consequences depending on the cellular context. Some studies suggest that modulation of the PI3K/Akt pathway can influence the expression of inflammatory cytokines. The interaction of this compound with this pathway remains an area for further investigation.

Antimicrobial and Antibiofilm Activity

Derivatives of nicotinic acid have shown promising antimicrobial activity against a range of bacteria. The precise mechanism is not fully elucidated but may involve the disruption of essential bacterial metabolic pathways or interference with the integrity of the bacterial cell membrane.

A particularly important aspect of their antimicrobial potential is their ability to inhibit and eradicate bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant resistance to conventional antibiotics. The ability of nicotinic acid derivatives to disrupt these biofilms represents a significant therapeutic advantage. The mechanism may involve the inhibition of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation, or by targeting the extracellular polymeric substance (EPS) that forms the biofilm matrix.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of this compound, a series of well-defined in vitro and in vivo assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Enzyme Inhibition Assays

Principle: This colorimetric assay measures the amount of reducing sugars produced from the enzymatic digestion of starch. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product that can be quantified spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 0.02 M Sodium Phosphate buffer, pH 6.9, containing 6 mM NaCl.

-

α-Amylase Solution: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in phosphate buffer.

-

Starch Solution: Prepare a 1% (w/v) solution of soluble starch in phosphate buffer.

-

DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Procedure:

-

Add 50 µL of the test compound solution at various concentrations to a 96-well plate.

-

Add 50 µL of the α-amylase solution to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the starch solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of DNSA reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and add 800 µL of distilled water to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Anti-inflammatory Activity Assays

Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory efficacy.

Protocol:

-

Animals: Use male Wistar rats (180-220 g).

-

Test Compound Administration: Administer this compound or vehicle (control) intraperitoneally or orally at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.

-

Antimicrobial and Antibiofilm Assays

Principle: This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

-

Biofilm Formation:

-

Grow a bacterial culture overnight in a suitable broth (e.g., Tryptic Soy Broth).

-

In a 96-well plate, add 200 µL of the bacterial suspension to each well and incubate for 24-48 hours to allow biofilm formation.

-

-

MBEC Determination:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

-

Add 200 µL of fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours.

-

After incubation, remove the supernatant and wash the wells with PBS.

-

Quantify the remaining viable bacteria in the biofilm using methods such as colony-forming unit (CFU) counting or a viability stain (e.g., resazurin).

-

-

Data Analysis:

-